molecular formula C19H30N2O3 B2739312 [Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 1333772-15-8

[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No.: B2739312
CAS No.: 1333772-15-8
M. Wt: 334.46
InChI Key: HFYPLFXVVLBGIB-UHFFFAOYSA-N
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Description

[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclohexylamine, ethyl chloroformate, and 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with LiAlH₄ (lithium aluminium hydride).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like NaH (sodium hydride).

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science:

Mechanism of Action

The mechanism by which [Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate: can be compared to other piperidine derivatives and carbamate esters.

Uniqueness

    Structural Features: The combination of a piperidine ring with a prop-2-yn-1-yl group and a carbamate ester is unique, providing distinct chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and modifications, enhancing its versatility in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] 1-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-3-12-20-13-10-16(11-14-20)19(23)24-15-18(22)21(4-2)17-8-6-5-7-9-17/h1,16-17H,4-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPLFXVVLBGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)COC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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